Home > Products > Screening Compounds P125541 > 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid
2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid - 883241-16-5

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid

Catalog Number: EVT-1441644
CAS Number: 883241-16-5
Molecular Formula: C14H10F3NO2
Molecular Weight: 281.234
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: XB513 is a novel compound designed to possess both calcium agonistic and α-1 adrenergic receptor antagonistic properties. [] Studies have shown that XB513 exhibits potent α-1 adrenergic receptor blocking activity and can effectively reverse the hemodynamic effects induced by propranolol in animal models of heart failure. []

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

Compound Description: FMPPP has demonstrated anti-proliferative effects against prostate cancer cells in vitro. [] Mechanistic studies suggest that FMPPP induces autophagy and inhibits the mTOR/p70S6K pathway in these cancer cells, leading to cell cycle arrest and ultimately, cell death. []

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of compounds was synthesized and characterized for their potential antimicrobial activity. [] They incorporate a 2-chloro-4-(trifluoromethyl)phenyl moiety linked to a substituted tetrahydropyrimidine scaffold.

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

Compound Description: This series of compounds, bearing a substituted 1,4-dihydropyridine core, were investigated for their anti-exudative and anti-inflammatory properties. [] Notably, several derivatives exhibited significant activity in a rat model of acute formalin-induced paw edema, surpassing the efficacy of reference drugs. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. [] They feature a complex structure incorporating a pyrazole ring linked to a 1,3,4-oxadiazole moiety and a trifluoromethylphenyl group.

ATI22-107

Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). [] Preclinical studies demonstrate that ATI22-107 exhibits positive inotropic effects while minimizing increases in diastolic calcium levels, suggesting a favorable profile for treating heart failure. []

2-Chloro-5-fluoro-6-(4-phenylmethylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid

Compound Description: This compound is a key intermediate in the synthesis of novel 1,8-naphthyridine-3-carboxylic acid analogues with potential antibacterial activity. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [] In vitro studies using human, rat, dog, and rhesus monkey liver microsomes and hepatocytes were conducted to investigate its metabolic pathways. [] The study identified CYP3A4 as the primary enzyme involved in the metabolism of MK-0767, specifically in the opening of the TZD ring. []

3-Hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i)

Compound Description: Compound 3i is a Mannich base synthesized from allomaltol, formaline, and a substituted piperazine derivative. [] Evaluated for anticonvulsant and antimicrobial activity, 3i demonstrated notable activity in the subcutaneous Metrazol (scMet) seizure test, maintaining efficacy at various doses and time points. [] Additionally, 3i showed promising antifungal activity against a panel of fungal strains. []

3-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

Compound Description: 3FL-M was synthesized and assessed for its hepatoprotective effects against diethylnitrosamine (DEN)-induced liver injury in a rat model. [] Results indicated that 3FL-M effectively normalized liver enzyme levels, reduced pro-inflammatory cytokine expression (TNF-α and IL-6), and preserved the structural integrity of liver tissue compared to the DEN-treated group. [] Further molecular docking studies highlighted the potential of 3FL-M to interact with TNF-α and IL-6. []

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Compound Description: A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives (4–10) were synthesized and evaluated for their anti-inflammatory activity. [] Several derivatives demonstrated significant inhibition in a carrageenan-induced rat paw edema model, with some being equipotent to or more potent than indomethacin and celecoxib without inducing gastric ulcers. []

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane (5)

Compound Description: Compound 5 and its des-alpha-methyl congener, 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)aminoethane (6), are trifluoromethyl analogs of substituted hallucinogenic phenethylamine derivatives. [] These compounds exhibit high affinity for 5-HT2A/2C receptors in the rat cortex and demonstrate potent agonist activity at these receptors, suggesting their potential as pharmacological tools for studying serotonergic systems. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] After oral administration in rats, it is absorbed intact and metabolized to release the active anti-inflammatory compound. []

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: Compound 5a is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist. [] It exhibits strong inhibitory activity against RORγt and demonstrates favorable pharmacokinetic properties, making it a promising candidate for treating psoriasis by suppressing IL-17A production. []

6-Methyl-4-(3-phenyl-pyridin-4-ylmethanone-1H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide Derivatives

Compound Description: This series of compounds was synthesized using a Biginelli reaction and characterized for their structure and potential antimicrobial activities. []

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide Derivatives

Compound Description: This series of compounds was designed as potential herbicides with low toxicity. [] They were synthesized by combining uracil derivatives and phenoxy carboxylic acid moieties, aiming to target different modes of action for enhanced herbicidal activity. []

4-Hydroxy-6-methyl-2-pyrone (1)

Compound Description: This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, including pyridazinones, which exhibit a wide range of biological activities. []

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid Derivatives

Compound Description: This series of N-substituted derivatives was designed and synthesized to investigate their antibacterial activity. [] The compounds feature a fluoroquinolone core with a piperazine substituent, a common motif in antibacterial agents targeting DNA gyrase and topoisomerase IV. []

(R)-1-{(2-Oxo-1,2-dihydroquinolin-6-yl)[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-4-ium bromide

Compound Description: This compound acts as an inhibitor of cytochrome P-450 enzymes. [] Its crystal structure reveals a propeller-like arrangement of the triazolyl, phenyl, and quinolinone rings around a central CH group, with specific dihedral angles between these planar systems. []

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

Compound Description: This compound features a pyrazole ring linked to a nitroaniline moiety via a trifluoromethylphenyl group. [] Its crystal structure shows a planar molecular skeleton with a polarized electronic structure in the nitroaniline portion. [] The molecules interact through N-H···N and C-H···O hydrogen bonds, forming a chain of alternating centrosymmetric R(2)(2)(6) and R(2)(2)(16) rings. []

Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate (2c)

Compound Description: Compound 2c is a potent protoporphyrinogen IX oxidase (PPO) inhibitor, demonstrating promising herbicidal activity. [] Its design emerged from investigating reaction intermediates of an initially designed N-phenyluracil thiazolidinone. [] Compound 2c exhibits stronger PPO inhibition than saflufenacil and shows good post-emergence herbicidal activity. []

3-(2-Chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one (10)

Compound Description: Compound 10 was synthesized and evaluated for its antiproliferative activity against various human cancer cell lines. [] This compound exhibited significant activity against HL60, K562 (resistant to apoptosis), and WiDR (overexpressing MGMT) cells. [] Notably, compound 10 showed a different effect on the cell cycle compared to its analog, 3,5-dimethyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one (7), highlighting the impact of structural modifications on biological activity. []

Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate

Compound Description: This compound features a pyridazine ring substituted with a trifluoromethylphenyl group and a benzoylphenyl group. [] The crystal structure reveals a specific spatial arrangement of these aromatic rings with respect to the pyridazine core. []

Compound Description: These compounds were synthesized and characterized by various techniques, including single-crystal X-ray diffraction. [] Preliminary antibacterial activity tests were conducted, revealing that the copper(II) complex exhibited higher activity than the free ligand against both Gram-positive and Gram-negative bacteria. []

5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

Compound Description: This compound, synthesized via a multistep process involving a cycloaddition reaction with a nitrile imine intermediate, was evaluated for its antioxidant and antimicrobial properties. [] Results showed promising activity in both areas.

6-[3-Alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic Acid Derivatives

Compound Description: This series of compounds was synthesized from 6-hydrazinylnicotinic acid hydrazide hydrate. [] The synthesis involved the hydrolysis of alkyl(aryl/heteroaryl) substituted pyridines to yield the desired pyrazolyl-nicotinic acids. [] These acids were further derivatized to their corresponding methyl esters and hydrazides, ultimately leading to new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds. []

Compound Description: Bay K 8644 is a dihydropyridine derivative that functions as a calcium channel agonist. [] Studies have demonstrated its ability to stimulate both voltage-dependent and non-voltage-dependent calcium channels in various cell types. [] Research on alveolar type II cells revealed that Bay K 8644 increased phosphatidylcholine (PC) secretion, an effect mediated by elevated intracellular calcium levels and activation of protein kinase C (PKC). []

5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic Acid Phenylamide

Compound Description: This compound was synthesized through a novel, efficient eight-step process starting from methyl cyanoacetate. [] The process involves various transformations, including condensation, reduction, protection, activation, and cyclization reactions, leading to the desired product with high stereoselectivity. []

Overview

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring and a methyl group at the 6-position of the pyridine ring. This compound is of interest due to its potential pharmacological applications, particularly in drug development and medicinal chemistry.

Source

The compound can be synthesized through various methods, including cyclization reactions involving trifluoromethylated precursors. Notably, patents and scientific literature detail efficient synthesis routes that leverage trifluoromethylation techniques to produce derivatives of nicotinic acid and its analogs .

Classification

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid falls under the category of fluorinated organic compounds. It is classified as a heterocyclic compound due to its pyridine ring structure, which includes nitrogen as part of the ring system. This class of compounds often exhibits unique chemical properties and biological activities due to the presence of fluorine atoms.

Synthesis Analysis

Methods

The synthesis of 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-trifluoroacetoacetate and cyanoacetamide as primary reactants.
  2. Cyclization: Using potassium hydroxide as a catalyst, cyclization occurs to form 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine.
  3. Chlorination: The product undergoes chlorination using phosphorus oxychloride to yield 2,6-chloro-3-cyano-4-trifluoromethyl pyridine.
  4. Hydrogenolysis: Finally, catalytic hydrogenolysis is performed using palladium on carbon (Pd/C) to obtain the target compound .

Technical Details

The process can achieve high yields (up to 91.2%) under optimized conditions, including specific temperature control and reaction times . The reaction mechanism involves nucleophilic attack and subsequent elimination steps that are characteristic of pyridine chemistry.

Molecular Structure Analysis

Structure

The molecular structure of 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid consists of a pyridine ring substituted with a trifluoromethyl group on one side and a methyl group on another. The molecular formula can be represented as C11H8F3NC_{11}H_{8}F_{3}N.

Data

Key structural data includes:

  • Molecular Weight: Approximately 227.18 g/mol
  • Boiling Point: Specific boiling point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Crystallography: Crystallographic studies indicate that the compound crystallizes in monoclinic systems with specific symmetry properties .
Chemical Reactions Analysis

Reactions

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides through reaction with amines.
  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attacks under specific conditions.

Technical Details

The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at the aromatic ring, making it more susceptible to substitution reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid often involves interaction with biological receptors or enzymes. Given its structural similarity to nicotinic acid, it may act as an agonist or antagonist at nicotinic acetylcholine receptors.

Data

Pharmacological studies suggest that trifluoromethylated derivatives can exhibit enhanced binding affinity and selectivity towards specific targets compared to their non-fluorinated counterparts . This property is crucial for drug design in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to hydrophobic characteristics imparted by the trifluoromethyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical for carboxylic acids and aromatic compounds, facilitating various synthetic transformations.
Applications

Scientific Uses

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting neurological disorders or other diseases influenced by nicotinic receptors.
  • Chemical Research: Used in studies exploring the effects of fluorinated compounds on biological systems and their pharmacokinetics.

Properties

CAS Number

883241-16-5

Product Name

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Molecular Formula

C14H10F3NO2

Molecular Weight

281.234

InChI

InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20)

InChI Key

YUGUBPKDGLBTIX-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Synonyms

6-Methyl-2-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.